molecular formula C21H20ClN3O3 B2577038 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1421483-07-9

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2577038
CAS RN: 1421483-07-9
M. Wt: 397.86
InChI Key: ZRCSFNOKBJACAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research has shown that various chloroacetamide herbicides, including compounds with structural similarities to 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide, undergo complex metabolic pathways in human and rat liver microsomes. The study by Coleman, Linderman, Hodgson, and Rose (2000) highlights the metabolism of chloroacetamide herbicides leading to DNA-reactive compounds through intermediate metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. This process involves cytochrome P450 isoforms, notably CYP3A4 and CYP2B6, and provides insights into the carcinogenic potential of these herbicides in rats, offering a basis for understanding the metabolic fate of related compounds in humans and animals Coleman et al., 2000.

Synthesis and Process Research

Guo Lei-ming (2012) conducted research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib. This research outlines the cyclization and chlorination processes starting from acetamidine hydrochloride and dimethyl malonate, leading to the synthesis of pyrimidine derivatives. The conditions for synthesis and chlorination have been optimized, providing a framework for the synthesis of related pyrimidine compounds, which could include 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide Guo Lei-ming, 2012.

Novel Synthesis Methods for Heterocyclic Compounds

Osyanin, Osipov, Pavlov, and Klimochkin (2014) proposed novel methods for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry for their antibacterial, fungicidal, and antiallergic properties. These methods might be applicable or adaptable for synthesizing complex molecules like 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide, contributing to the development of new pharmaceutical agents Osyanin et al., 2014.

Antimicrobial Activity of Pyrimidinone Derivatives

Research by Hossan, Abu-Melha, Al-Omar, and Amr (2012) on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, demonstrated significant antimicrobial properties. These findings suggest that structurally related compounds like 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide could potentially possess antimicrobial activities, making them candidates for further pharmacological studies Hossan et al., 2012.

properties

IUPAC Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-19(22)21(27)25(20(24-14)16-8-4-3-5-9-16)13-18(26)23-12-15-7-6-10-17(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSFNOKBJACAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

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